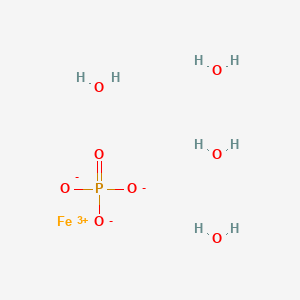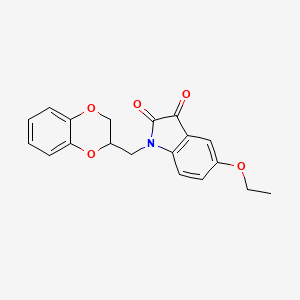
(1-fluorovinyl)lithium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-fluorovinyl)lithium is an organolithium compound characterized by the presence of a fluoroethenyl group bonded to a lithium atom
准备方法
Synthetic Routes and Reaction Conditions: (1-fluorovinyl)lithium can be synthesized through several methods. One common approach involves the reaction of lithium with fluoroethene under controlled conditions. This reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as chemical vapor deposition (CVD). This method allows for the controlled deposition of the compound onto various substrates, making it suitable for large-scale production. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving high yields and purity.
化学反应分析
Types of Reactions: (1-fluorovinyl)lithium undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form fluoroethene derivatives.
Reduction: It can be reduced to yield lithium fluoride and ethene.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products:
Oxidation: Fluoroethene derivatives.
Reduction: Lithium fluoride and ethene.
Substitution: Various substituted ethenyl compounds.
科学研究应用
(1-fluorovinyl)lithium has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: this compound is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (1-fluorovinyl)lithium involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom in the compound enhances its reactivity by stabilizing the negative charge on the carbon atom, making it a potent reagent in organic synthesis. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to many synthetic processes.
相似化合物的比较
Lithium ethynyl: Similar in reactivity but lacks the fluoro group.
Lithium vinyl: Similar structure but without the fluoro substitution.
Lithium phenyl: Contains a phenyl group instead of a fluoroethenyl group.
Uniqueness: (1-fluorovinyl)lithium is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in pharmaceuticals and materials science.
属性
CAS 编号 |
121777-28-4 |
|---|---|
分子式 |
C2H2FLi |
分子量 |
52 g/mol |
IUPAC 名称 |
lithium;fluoroethene |
InChI |
InChI=1S/C2H2F.Li/c1-2-3;/h1H2;/q-1;+1 |
InChI 键 |
YEIKBDHORCHTIU-UHFFFAOYSA-N |
SMILES |
[Li+].C=[C-]F |
规范 SMILES |
[Li+].C=[C-]F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(3-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B1257558.png)





![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1257568.png)



![5-[2-(4-chlorophenyl)-4-methyl-5-thiazolyl]-3-(3-fluorophenyl)-5-methyl-4H-isoxazole](/img/structure/B1257574.png)

